molecular formula C18H13F3N2OS B2688195 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671198-56-4

2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2688195
CAS No.: 671198-56-4
M. Wt: 362.37
InChI Key: HHBMPYAIBXOSMY-UHFFFAOYSA-N
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Description

2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that features a quinoline moiety linked to a trifluoromethyl-substituted phenyl group via a sulfanyl bridge

Scientific Research Applications

2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Preparation Methods

The synthesis of 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the formation of the quinoline and trifluoromethylphenyl components followed by their coupling through a sulfanyl linkage. One common method involves the use of β-keto esters or 1,3-diketones with substituted ortho-aminobenzaldehydes in ethanol, employing a [4 + 2] cycloaddition reaction . This method is advantageous due to its operational simplicity, broad substrate scope, and good functional group compatibility.

Chemical Reactions Analysis

2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline moiety can interact with nucleic acids or proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar compounds to 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide include:

These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential for diverse applications.

Properties

IUPAC Name

2-quinolin-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)13-5-3-6-14(10-13)22-16(24)11-25-17-9-8-12-4-1-2-7-15(12)23-17/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBMPYAIBXOSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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